H-Pro-his-leu-OH
Overview
Description
H-Pro-his-leu-OH, also known as Pro-His-Leu, is a tripeptide composed of the amino acids proline, histidine, and leucine. This compound is an oligopeptide, which means it consists of a small number of amino acids linked by peptide bonds. Tripeptides like this compound are of significant interest in various fields of scientific research due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-his-leu-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, proline, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next coupling reaction.
Coupling: The next amino acid, histidine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of leucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
H-Pro-his-leu-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue in the peptide can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine sulfoxide or histidine sulfone .
Scientific Research Applications
H-Pro-his-leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The peptide is studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: The peptide is used in the development of peptide-based materials and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of H-Pro-his-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH: A decapeptide with similar amino acid composition but longer chain length.
H-Gly-Pro-Arg-Pro-OH: A tetrapeptide with a similar proline residue but different overall structure.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A hexapeptide with different amino acid composition but similar peptide bond structure
Uniqueness
H-Pro-his-leu-OH is unique due to its specific sequence of proline, histidine, and leucine, which imparts distinct biological activities and chemical properties. The presence of histidine, with its imidazole side chain, allows for unique interactions with metal ions and other biomolecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STASJMBVVHNWCG-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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